

Physicochemical Profiling and Synthetic Methodologies of 3-(3-Chlorophenyl)pentanedioic Acid

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Compound of Interest

Compound Name:	3-(3-chlorophenyl)pentanedioic acid
CAS No.:	4759-58-4
Cat. No.:	B6603301

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Executive Summary

In the landscape of modern drug discovery, conformationally restricted building blocks are critical for developing high-affinity ligands targeting the central nervous system (CNS). **3-(3-Chlorophenyl)pentanedioic acid** (CAS: 4759-58-4), commonly referred to as 3-(3-chlorophenyl)glutaric acid, serves as a highly versatile dicarboxylic acid intermediate^[1]. It is predominantly utilized in the synthesis of piperidine derivatives, GABA analogues, and complex spirocyclic lactams via cycloaddition reactions^{[2][3]}.

This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, details a self-validating synthetic methodology, and explores its downstream application in the Castagnoli-Cushman reaction.

Physicochemical Profiling & Molecular Descriptors

The structural anatomy of **3-(3-chlorophenyl)pentanedioic acid** consists of a flexible glutaric acid backbone anchored by a meta-chlorophenyl ring at the C3 position. The electron-withdrawing nature of the chlorine atom (-I effect) subtly enhances the acidity of the terminal carboxyl groups compared to unsubstituted glutaric acid, while significantly increasing the molecule's lipophilicity.

Quantitative Data Summary

Note: Values are aggregated from computational chemical data and standard chemical repositories[1][2].

Property	Value	Mechanistic Implication
IUPAC Name	3-(3-chlorophenyl)pentanedioic acid	Standardized nomenclature for structural identification.
CAS Registry Number	4759-58-4	Unique identifier for sourcing and regulatory compliance.
Molecular Formula	C ₁₁ H ₁₁ ClO ₄	Dictates the exact mass for mass spectrometry validation.
Molecular Weight	242.65 g/mol	Optimal low-molecular-weight fragment for lead optimization.
Estimated pKa ₁ / pKa ₂	~4.2 / ~5.3	Governs ionization state at physiological pH; critical for formulation.
Topological Polar Surface Area	74.6 Å ²	Falls within the optimal range (< 90 Å ²) for potential blood-brain barrier (BBB) penetration in downstream derivatives.
H-Bond Donors / Acceptors	2 / 4	Facilitates robust target-ligand interactions via the carboxylate moieties.

Mechanistic Synthetic Methodologies

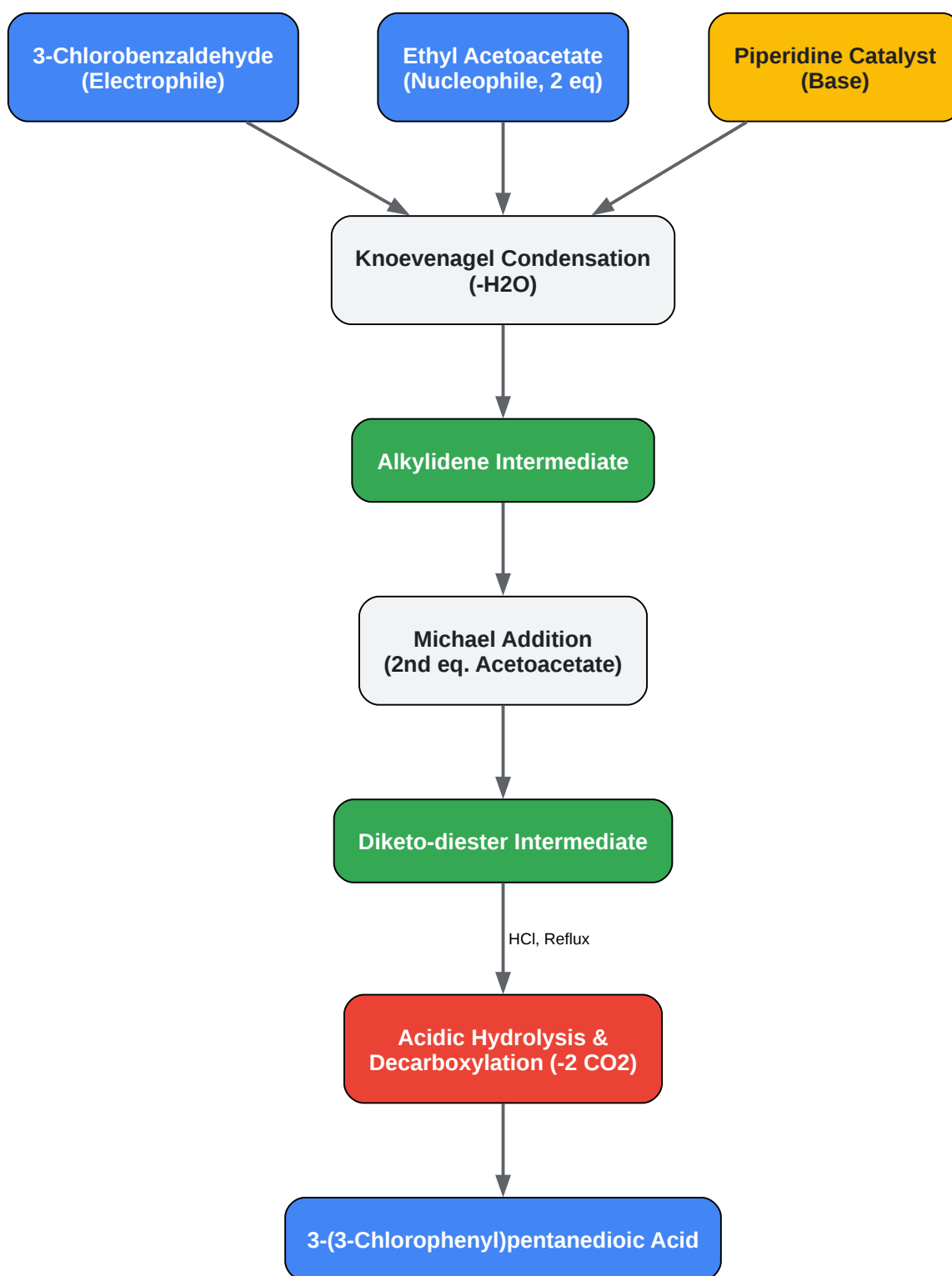
The most robust and scalable route to synthesize 3-arylglutaric acids is a one-pot Knoevenagel-Michael cascade followed by acidic hydrolysis and decarboxylation[4].

Protocol 1: Knoevenagel-Michael Cascade Synthesis

Causality & Reagent Selection: We utilize piperidine as a weak base catalyst rather than stronger bases (like NaOH or alkoxides) to prevent the rapid self-condensation (aldol reaction) of the 3-chlorobenzaldehyde. Two equivalents of ethyl acetoacetate are strictly required: the first acts as a nucleophile in the Knoevenagel condensation to form an α,β -unsaturated intermediate, while the second undergoes a Michael addition to the newly formed olefin.

Step-by-Step Methodology:

- **Initiation:** In a dry 250 mL round-bottom flask, dissolve 3-chlorobenzaldehyde (30 mmol) in ethyl acetoacetate (60 mmol, 2.0 eq). Cool the mixture to 0 °C in an ice bath to control the initial exothermic enolate formation.
- **Catalysis:** Slowly add piperidine (4.1 mmol, ~0.13 eq) dropwise over 10 minutes[4].
- **Propagation:** Remove the ice bath. Allow the reaction mixture to stand at room temperature for 48–72 hours without stirring. **Self-Validation Check:** The successful formation of the diketo-diester intermediate is visually confirmed when the liquid mixture solidifies into a crystalline mass.
- **Hydrolysis & Decarboxylation:** Dissolve the solidified intermediate in ethanol (16 mL) and heat to reflux. Add concentrated HCl (or 50% H₂SO₄) and maintain reflux for 12–24 hours. **Causality:** The strong acid catalyzes the hydrolysis of the ester groups to yield a tetracarboxylic acid intermediate. At reflux temperatures, this intermediate is thermally unstable and spontaneously decarboxylates (releasing two equivalents of CO₂) to form the stable glutaric acid backbone[5].
- **Isolation:** Pour the cooled mixture into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- **Purification:** Recrystallize the crude product from a water/ethanol mixture to yield pure **3-(3-chlorophenyl)pentanedioic acid**.



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Mechanistic workflow for the synthesis of **3-(3-chlorophenyl)pentanedioic acid**.

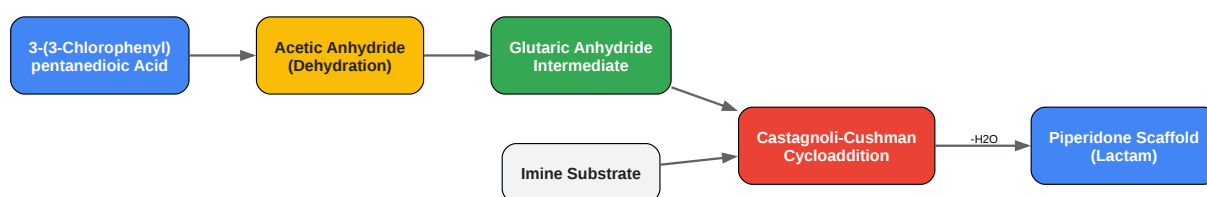
Advanced Applications: The Castagnoli-Cushman Reaction (CCR)

3-(3-Chlorophenyl)pentanedioic acid is a prime substrate for the Castagnoli-Cushman Reaction (CCR), a powerful cycloaddition technique used to synthesize highly substituted, trans-configured 4,6-diarylpiperidin-2-ones (lactams)[3]. These spirocyclic and piperidone scaffolds are highly sought after in drug design due to their structural rigidity and biological activity[3].

Protocol 2: Lactam Scaffold Generation via CCR

Step-by-Step Methodology:

- Anhydride Activation: Suspend **3-(3-chlorophenyl)pentanedioic acid** (1.0 eq) in acetic anhydride (3.0 eq). Reflux the mixture for 2 hours. Causality: Acetic anhydride acts as a dehydrating agent, converting the diacid into 3-(3-chlorophenyl)glutaric anhydride in situ, which is the highly reactive electrophilic species required for the CCR[3].
- Solvent Evaporation: Remove excess acetic anhydride and formed acetic acid in vacuo to isolate the crude anhydride.
- Cycloaddition: Dissolve the anhydride in anhydrous toluene. Add the target imine (1.0 eq) and heat the system to 110 °C for 12 hours.
- Validation: Monitor the reaction via LC-MS. The disappearance of the anhydride mass and the appearance of the lactam mass confirms successful cycloaddition.



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Application of **3-(3-chlorophenyl)pentanedioic acid** in the Castagnoli-Cushman reaction.

Analytical & Validation Protocols

To ensure the integrity of the synthesized **3-(3-chlorophenyl)pentanedioic acid**, the following self-validating analytical checks must be performed:

- LC-MS (Liquid Chromatography-Mass Spectrometry): Operate in negative electrospray ionization (ESI-) mode. The target compound should yield a distinct $[M-H]^-$ peak at m/z 241.0. The presence of the chlorine isotope pattern (approx. 3:1 ratio for m/z 241 to 243) definitively confirms the retention of the 3-chlorophenyl moiety.
- 1H NMR (Nuclear Magnetic Resonance, DMSO- d_6):
 - Aromatic Region: Look for a multiplet between δ 7.20 - 7.40 ppm integrating for 4 protons (the meta-substituted benzene ring).
 - Aliphatic Region: A distinct quintet/multiplet around δ 3.30 - 3.50 ppm integrating for 1 proton confirms the CH at the C3 position. Two sets of doublets/multiplets around δ 2.50 - 2.80 ppm integrating for 4 protons correspond to the diastereotopic CH_2 protons adjacent to the carboxyl groups.
 - Carboxylic Region: A broad singlet past δ 12.0 ppm integrating for 2 protons validates the presence of the two unesterified COOH groups.

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